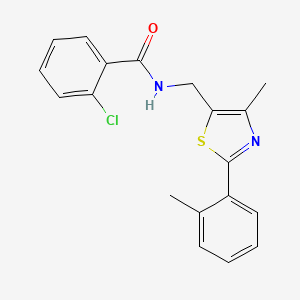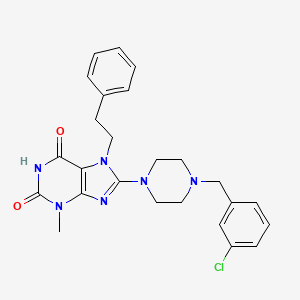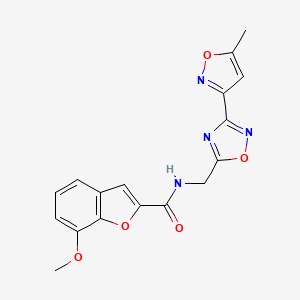![molecular formula C11H11Cl2N3 B2451676 1-[1-(2,5-Dichlorophenyl)ethyl]-1H-pyrazol-5-amine CAS No. 1052549-97-9](/img/structure/B2451676.png)
1-[1-(2,5-Dichlorophenyl)ethyl]-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(2,5-Dichlorophenyl)ethyl]-1H-pyrazol-5-amine is a chemical compound with the molecular formula C11H11Cl2N3 and a molecular weight of 256.13 g/mol This compound is characterized by the presence of a pyrazole ring substituted with a 2,5-dichlorophenyl group and an ethylamine group
Métodos De Preparación
The synthesis of 1-[1-(2,5-Dichlorophenyl)ethyl]-1H-pyrazol-5-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dichlorobenzaldehyde and ethylhydrazine.
Formation of Intermediate: The aldehyde group of 2,5-dichlorobenzaldehyde reacts with ethylhydrazine to form an intermediate hydrazone.
Cyclization: The hydrazone undergoes cyclization to form the pyrazole ring.
Final Product: The resulting product is this compound.
Análisis De Reacciones Químicas
1-[1-(2,5-Dichlorophenyl)ethyl]-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-[1-(2,5-Dichlorophenyl)ethyl]-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[1-(2,5-Dichlorophenyl)ethyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
1-[1-(2,5-Dichlorophenyl)ethyl]-1H-pyrazol-5-amine can be compared with other similar compounds, such as:
1-[1-(2,4-Dichlorophenyl)ethyl]-1H-pyrazol-5-amine: This compound has a similar structure but with a different substitution pattern on the phenyl ring.
1-[1-(2,5-Dichlorophenyl)ethyl]-1H-imidazole: This compound has an imidazole ring instead of a pyrazole ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrazole ring, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
2-[1-(2,5-dichlorophenyl)ethyl]pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2N3/c1-7(16-11(14)4-5-15-16)9-6-8(12)2-3-10(9)13/h2-7H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNKGHVUVENUSRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)Cl)Cl)N2C(=CC=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

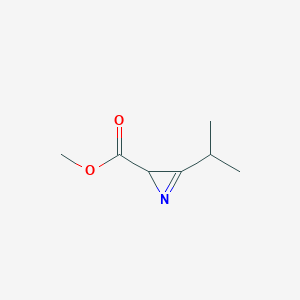
![2-[(Tributylstannyl)methoxy]ethanol](/img/structure/B2451597.png)
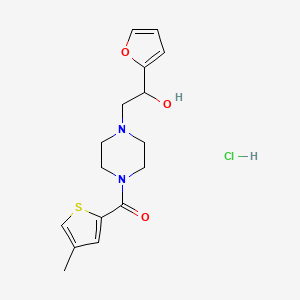
![2-[2-(Trifluoromethyl)phenoxy]acetic acid](/img/structure/B2451599.png)

![1-(2,5-dimethylphenyl)-4-(1-(3-(4-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2451602.png)
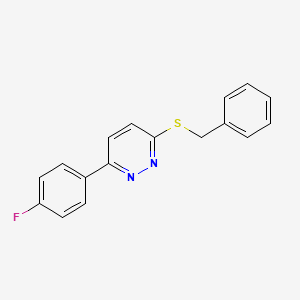
![4-({[(4-methoxybenzoyl)oxy]imino}methyl)-N,N-dimethylaniline](/img/structure/B2451604.png)
![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2451607.png)
